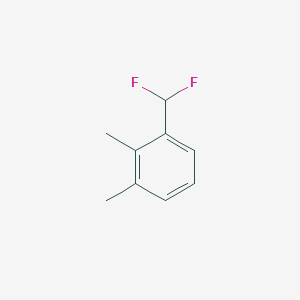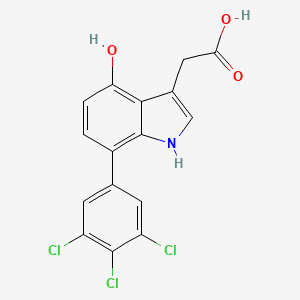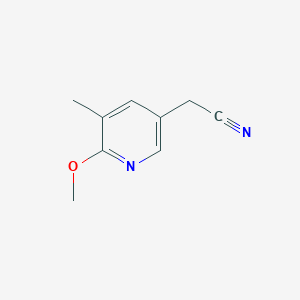![molecular formula C11H11ClN4O B13123821 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core substituted with a chlorine atom at the 7th position and a morpholine ring at the 4th position. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with appropriate amines, followed by cyclization to form the pyrido[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often employed to introduce various substituents efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by various nucleophiles, such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrido[4,3-d]pyrimidine core.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are used to introduce aryl or heteroaryl groups at specific positions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Amines and Thiols: Employed in nucleophilic substitution reactions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study various biological pathways and molecular targets, including protein kinases and phosphodiesterases.
Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against diseases such as cancer, rheumatoid arthritis, and inflammatory conditions.
Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. For example, it can interfere with the JAK-STAT signaling pathway, which is involved in cell division and immune responses . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities, used in anti-tubercular research.
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one: Known for its role as a histone lysine demethylase inhibitor, used in cancer research.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)morpholine: Exhibits antiviral activity and is explored for its therapeutic potential.
Uniqueness
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit multiple kinase pathways makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-(7-chloropyrido[4,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClN4O/c12-10-5-9-8(6-13-10)11(15-7-14-9)16-1-3-17-4-2-16/h5-7H,1-4H2 |
InChI Key |
SHYUDHBGVXQSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=CC(=NC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


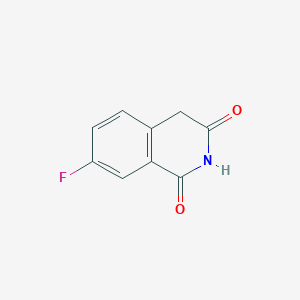
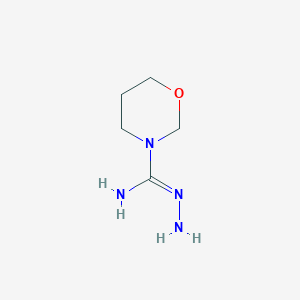
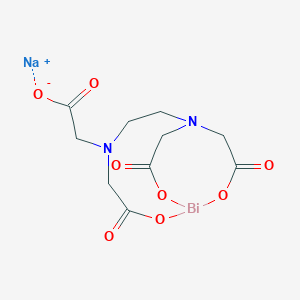
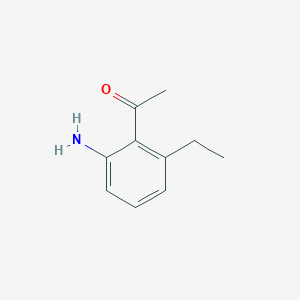
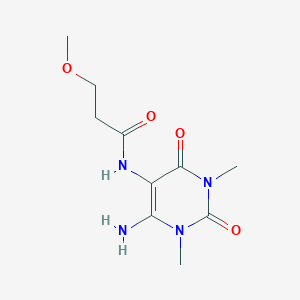

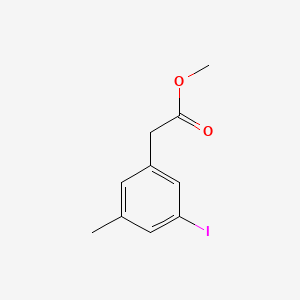
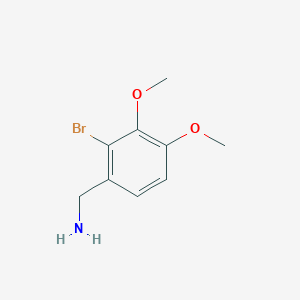
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)

![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
